molecular formula C8H13N3S B1438678 N-(1,3-thiazol-2-yl)piperidin-4-amine CAS No. 943330-52-7

N-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No. B1438678
M. Wt: 183.28 g/mol
InChI Key: IHYYCNBKRXWBHO-UHFFFAOYSA-N
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Patent
US08318774B2

Procedure details

810 mg (2.85 mmol) tert-butyl-4-(thiazol-2-ylamino)piperidine-1-carboxylate was dissolved in DCE (10 ml) and an ethereal HCl soln (10 ml) was added. After 3 h of stirring at RT, the solvent was removed in vacuo. The residue was taken up by water and adjusted to a pH of 11 with a 10% aq. NaOH soln. Extraction then took place with chloroform. The organic phase was washed with water and sat. aq. NaCl soln, dried over MgSO4 and filtered, and the solvent was removed in vacuo. 483 mg (2.64 mmol, 93%) N-(piperidin-4-yl)thiazol-2-amine was thus obtained.
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>ClCCCl>[NH:8]1[CH2:9][CH2:10][CH:11]([NH:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC=1SC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 h of stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The organic phase was washed with water and sat. aq. NaCl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC(CC1)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.64 mmol
AMOUNT: MASS 483 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.